Ethyl 5-amino-4-oxopentanoate Hydrochloride
Overview
Description
Ethyl 5-amino-4-oxopentanoate Hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-4-oxopentanoate Hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonium chloride in the presence of a reducing agent . The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-oxopentanoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-4-oxopentanoate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-oxopentanoate Hydrochloride involves its interaction with specific molecular targets. It acts as a precursor in the biosynthesis of heme, where it is converted into protoporphyrin IX, a key intermediate in the heme biosynthesis pathway . This conversion involves several enzymatic steps, including the action of aminolevulinate synthase and ferrochelatase .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic Acid: A precursor in the heme biosynthesis pathway.
Methyl 5-amino-4-oxopentanoate: A similar compound with a methyl ester group instead of an ethyl ester group
Uniqueness
Ethyl 5-amino-4-oxopentanoate Hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 5-amino-4-oxopentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)4-3-6(9)5-8;/h2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYUHPAVHGVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623925 | |
Record name | Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183151-37-3 | |
Record name | Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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